

Fgfr-IN-5: A Technical Guide to its Binding Affinity for FGFR1

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Compound of Interest

Compound Name: *Fgfr-IN-5*

Cat. No.: *B15580467*

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Disclaimer: Publicly available scientific literature and vendor specifications do not contain information on a compound specifically named "**Fgfr-IN-5**". However, data is available for a structurally related and potent covalent inhibitor designated FGFR-IN-11 (also referred to as compound I-5). This guide will proceed under the assumption that "**Fgfr-IN-5**" refers to this compound and will detail its interaction with Fibroblast Growth Factor Receptor 1 (FGFR1).

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity, experimental protocols, and relevant signaling pathways associated with the inhibition of FGFR1 by FGFR-IN-11.

Quantitative Binding Affinity Data

FGFR-IN-11 is a covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The reported IC₅₀ values for FGFR-IN-11 against various FGFR isoforms are summarized below.

Target Kinase	IC50 (nM)
FGFR1	9.9[1]
FGFR2	3.1[1]
FGFR3	16[1]
FGFR4	1.8[1]

Table 1: Biochemical IC50 values of FGFR-IN-11 for FGFR family kinases.[1]

Experimental Protocols for Determining Binding Affinity

The determination of IC50 values for kinase inhibitors like FGFR-IN-11 involves various biochemical and cellular assays. Below are detailed methodologies for commonly employed experimental protocols.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the ADP concentration.

Methodology:

- **Reaction Setup:** A reaction mixture is prepared containing recombinant human FGFR1 kinase, a suitable peptide substrate (e.g., Biotin-Pyk2 (Tyr402)), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2].
- **Inhibitor Addition:** Serial dilutions of FGFR-IN-11 are added to the reaction wells.

- **Kinase Reaction:** The reaction is initiated by the addition of the substrate/ATP mix and incubated at room temperature for a defined period (e.g., 60 minutes)[2].
- **ATP Depletion:** ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[2]. This is typically incubated for 40 minutes at room temperature.
- **ADP to ATP Conversion and Detection:** Kinase Detection Reagent is added, which contains enzymes to convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal[2]. After a 30-minute incubation, the luminescence is measured using a plate reader.
- **Data Analysis:** The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.

Principle: The assay utilizes a Europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

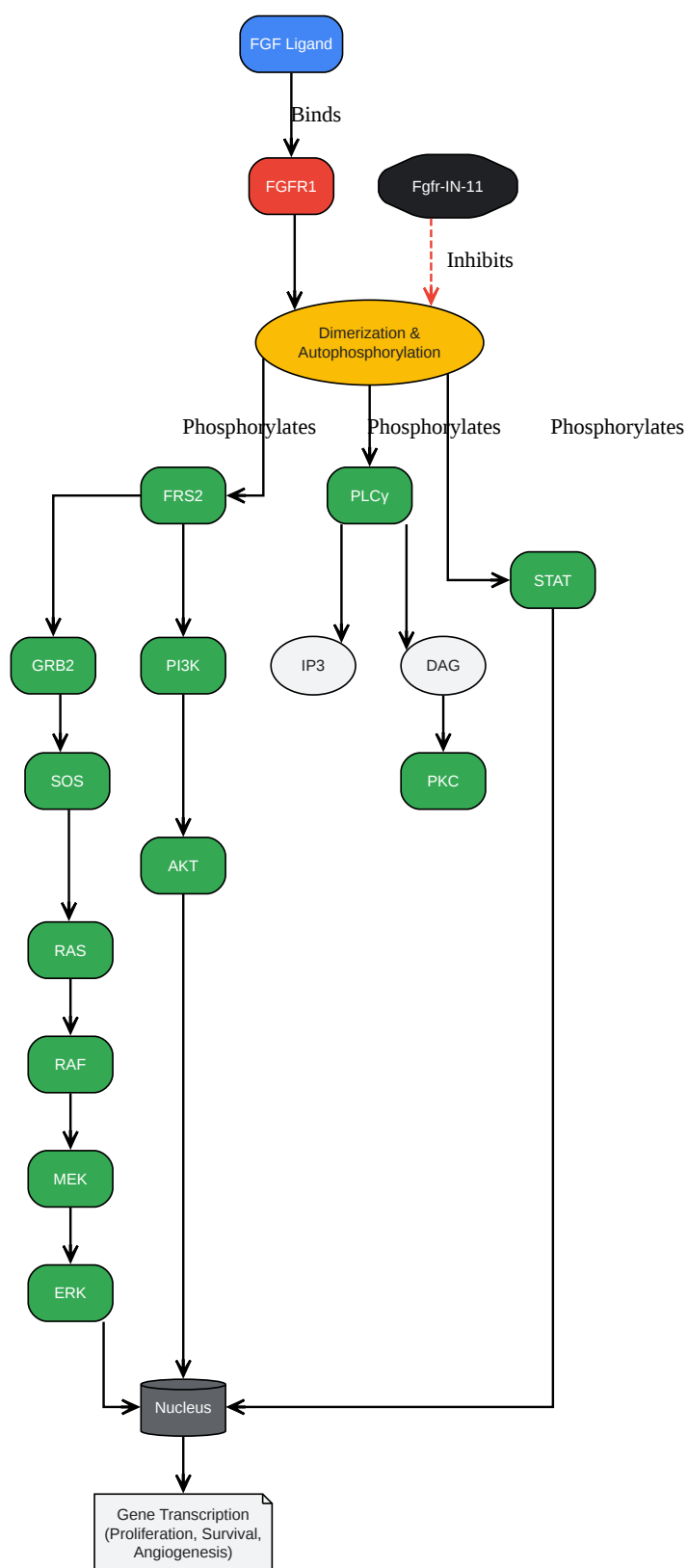
Methodology:

- **Reagent Preparation:** Prepare solutions of FGFR1 kinase, Eu-anti-His antibody, and Kinase Tracer 236 in Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- **Compound Dilution:** Prepare serial dilutions of the test compound (FGFR-IN-11).
- **Assay Plate Setup:** Add the test compound, the kinase/antibody mixture, and the tracer to the wells of a microplate.
- **Incubation:** Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

- **Signal Detection:** Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
- **Data Analysis:** The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

FGFR1 Signaling Pathway and Inhibition

FGFR1 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domain. This activation triggers several downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of the FGFR1 pathway is implicated in various cancers. FGFR-IN-11 acts as an inhibitor of the FGFR1 kinase domain, thereby blocking these downstream signals.

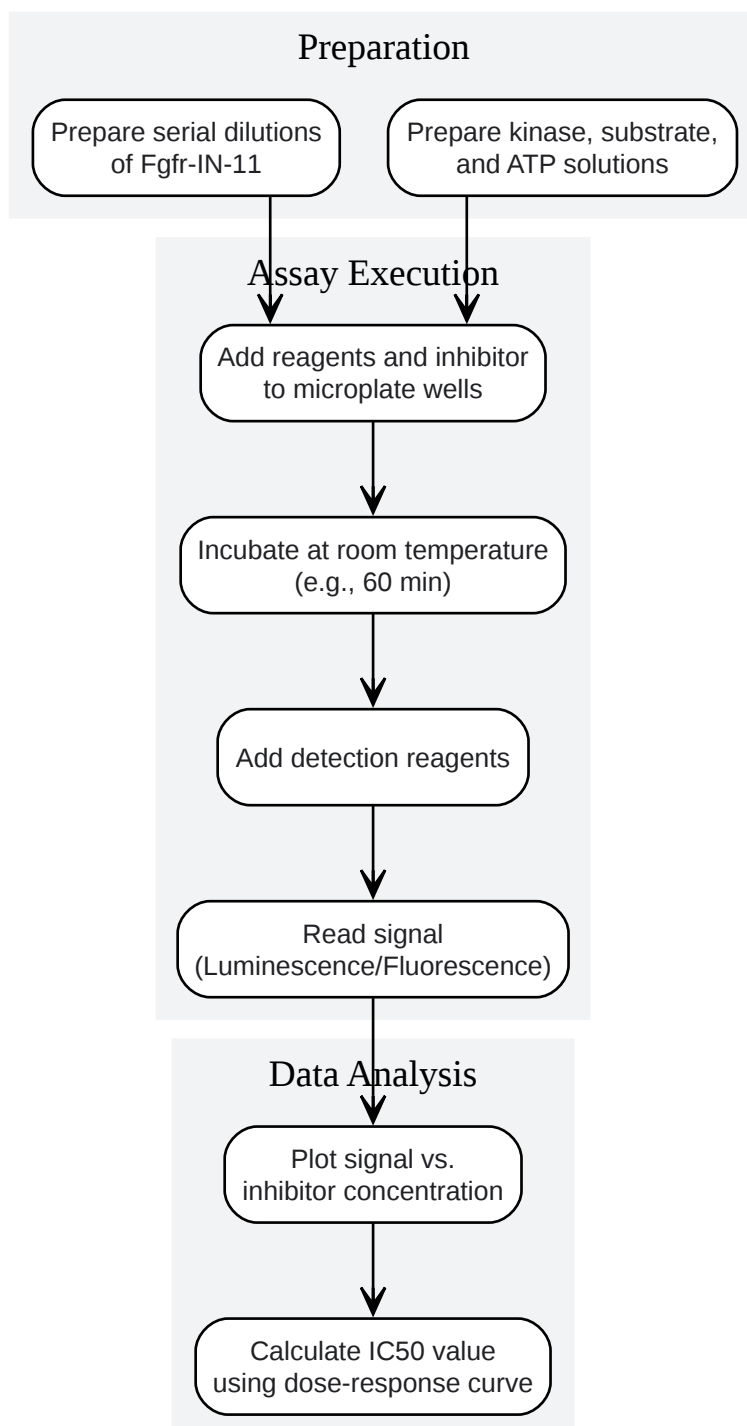


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Caption: FGFR1 signaling pathway and point of inhibition by Fgfr-IN-11.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC₅₀ of an inhibitor using a biochemical kinase assay.



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Caption: Workflow for IC50 determination of an FGFR1 inhibitor.

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References

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